Potassium 3,5-Diiodosalicylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium 3,5-diiodosalicylate is not directly mentioned in the provided papers. However, the papers do discuss various potassium salts and their synthesis, molecular structures, and properties, which can provide a general understanding of related compounds. For instance, potassium salts are often synthesized through reactions with potassium hydroxide and have diverse applications in coordination polymers and crystal structures .

Synthesis Analysis

The synthesis of potassium salts can involve reactions with potassium hydroxide in aqueous solutions, as seen in the synthesis of potassium 3,5-dinitrophloroglucinolsulfonate monohydrate . High-yield syntheses of potassium salts are also reported, such as the potassium hydrotris[3,5-bis(trifluoromethyl)pyrazolyl]borate, which starts from a precursor compound and potassium borohydride .

Molecular Structure Analysis

The molecular structure of potassium salts is often complex and can be determined by X-ray crystallography. For example, the potassium salt of 3,5-dinitrophloroglucinolsulfonate forms a three-dimensional network with the potassium ion coordinating with nine oxygen atoms . Similarly, the potassium hydrogen diaspirinate has a crystal structure where each potassium ion interacts with oxygen atoms from different aspirinate residues .

Chemical Reactions Analysis

The chemical reactions involving potassium salts can lead to the formation of coordination polymers, as seen with potassium 3,5-dinitrophloroglucinolsulfonate monohydrate . The reactivity of the potassium salts can be influenced by their molecular structure, as the arrangement of atoms and the presence of functional groups can affect their ability to participate in further chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium salts are diverse. For instance, potassium 3,5-dinitrophloroglucinolsulfonate monohydrate dehydrates at around 100°C and undergoes an exothermic process at higher temperatures . The crystal structure of potassium salts can also reveal information about their bonding and interactions, such as the hydrogen-bonded chains formed by the anions in the potassium 3-cyano-4-(dicyanomethylene)-5-oxo-4,5-dihydro-1H-pyrrol-2-olate .

科学研究应用

Potassium in Agriculture and Plant Nutrition

Potassium plays a critical role in agriculture, affecting various aspects of plant growth and development. The research highlights the need for basic and applied research on potassium in soils, plants, crop nutrition, and human and animal nutrition. The importance of potassium in plant physiological processes, including its role in mitigating stress situations such as diseases, pests, frost, heat/drought, and salinity, is well-documented. The interaction of potassium with other nutrients, particularly nitrogen, is also of great significance, influencing soil potassium fixation and release, as well as potassium uptake, transport, and cycling within crops. High rates of potassium application do not necessarily lead to increased yield increments and may even reduce yield, suggesting a need for optimal potassium nutritional ratios (Römheld & Kirkby, 2010); (Fusuo Zhang et al., 2010).

Potassium Solubilizing Bacteria in Agriculture

Potassium solubilizing bacteria (KSB) are known to convert the insoluble forms of potassium into soluble forms available for plant uptake. These bacteria can dissolve silicate minerals and release potassium through various mechanisms such as production of organic and inorganic acids, acidolysis, polysaccharides, complexolysis, chelation, and exchange reactions. The application of KSB as biological fertilizers is considered an effective alternative to chemical fertilizers, suggesting a promising future for sustainable agriculture (Etesami, Emami, & Alikhani, 2017); (Meena, Maurya, & Verma, 2014).

Potassium in Root Growth and Development

Recent research highlights the crucial role of potassium in root growth and development. The transport of potassium is vital for its physiological role, influencing cell expansion, membrane trafficking, auxin homeostasis, cell signaling, and phloem transport. The mobility of potassium in soil and its impact on systemic and localized root growth response are significant for understanding plant stress response and identifying K+-related regulatory mechanisms (Šustr, Soukup, & Tylová, 2019).

Potassium in Energy Storage Systems

Research in potassium-ion batteries (PIBs) is gaining attention due to their low cost, fast ionic conductivity in electrolyte, and high operating voltage. Strategies for overcoming essential issues in PIB research, including the design and engineering of suitable electrode materials/electrolytes and the establishment of electrode/cell assembly technologies, are crucial for the development of next-generation and high-performance PIBs (Wenchao Zhang, Yajie Liu, & Zaiping Guo, 2019).

安全和危害

属性

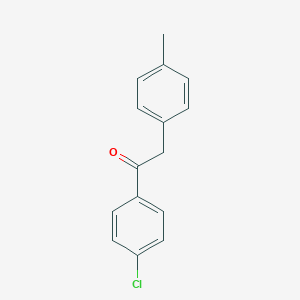

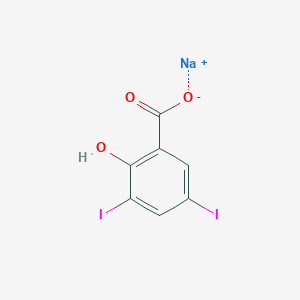

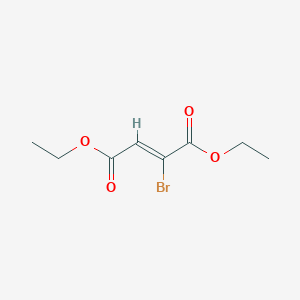

IUPAC Name |

potassium;2-hydroxy-3,5-diiodobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O3.K/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,(H,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHIVWOGVZUVLO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)[O-])O)I)I.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I2KO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 3,5-Diiodosalicylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)